molecular formula C21H16FN3O2S B1530982 5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide CAS No. 343372-44-1

5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide

Cat. No. B1530982
CAS RN: 343372-44-1
M. Wt: 393.4 g/mol
InChI Key: UPMIEWVXRHDSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C21H16FN3O2S and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Polymer Research

In the field of polymer research, compounds structurally similar to 5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide have been utilized. For instance, aromatic polyamides with ether and isopropylidene or hexafluoroisopropylidene links in their main chain have been synthesized and studied for their solubility and thermal stability, showcasing the potential for flexible and durable polymers in various applications (Hsiao & Yu, 1996).

2. Anticancer Research

Research into novel N-benzyl aplysinopsin analogs, which share some structural similarities with the compound , revealed their potential as anticancer agents. These compounds demonstrated significant growth inhibition and cytotoxicity against various human tumor cell lines, suggesting their utility in developing new cancer treatments (Penthala, Yerramreddy, & Crooks, 2011).

3. Cytotoxicity Studies

Studies on new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, which are chemically related, showed their effectiveness in in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This highlights their potential in developing new therapeutic agents targeting specific cancer cell types (Hassan, Hafez, & Osman, 2014).

4. Antimicrobial Research

Compounds like 5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide have been explored for their antimicrobial properties. For example, fluorobenzamides containing thiazole and thiazolidine exhibited promising antimicrobial activity against various bacterial and fungal strains, indicating their potential as new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

5. Solar Cell Research

Derivatives of similar compounds have been synthesized and used as sensitizers in dye-sensitized solar cells (DSSCs). These studies have demonstrated the effectiveness of these compounds in improving the performance of solar cells, highlighting their potential in renewable energy technologies (Wang et al., 2012).

properties

IUPAC Name

5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-14-19(15-7-3-2-4-8-15)18(11-23)28-20(14)21(26)24-13-25-27-12-16-9-5-6-10-17(16)22/h2-10,13H,12H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMIEWVXRHDSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide
Reactant of Route 2
5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide
Reactant of Route 3
5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide
Reactant of Route 4
5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide
Reactant of Route 5
5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide
Reactant of Route 6
5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.